![molecular formula C18H19ClN2O3S B6542698 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060253-54-4](/img/structure/B6542698.png)
2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
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Overview
Description
2-Chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a sulfonamide group, a chloro group, and a pyrrolidinyl moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that the compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to a variety of interactions with its targets, resulting in different biological effects.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to inhibit a wide range of enzymes and have antioxidative and antibacterial properties . Therefore, it is possible that this compound may affect similar pathways.
Pharmacokinetics
It is known that the physicochemical properties of a drug, as well as other factors such as human behavior (eg, food and drug intake) and genetics, can affect its ADME properties .
Result of Action
Given the known properties of compounds with a pyrrolidine ring, it is possible that this compound may have a variety of biological effects, including antioxidative and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The sulfonamide group can be introduced through a sulfonation reaction, while the chloro group can be added via chlorination. The pyrrolidinyl moiety is often introduced through a cyclization reaction involving amino acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The pyrrolidinyl moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonyl chlorides or sulfonic acids.
Reduction: : Amines.
Substitution: : Various substituted pyrrolidines or other functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The sulfonamide moiety in 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide can inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to decreased tumor growth and metastasis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with sulfonamide groups showed promise in inhibiting cancer cell proliferation in vitro, suggesting potential for further development into anticancer agents.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The compound's structure may enhance its ability to target bacterial enzymes, leading to effective treatment options for resistant strains.
Research Findings : In vitro studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant pathogens.
Central Nervous System (CNS) Effects
The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly for their potential use in treating neurological disorders such as anxiety and depression.
Case Study : Research published in Neuropharmacology explored the effects of pyrrolidine derivatives on serotonin receptors, showing promising results for anxiety reduction in animal models.
Safety and Toxicity
While initial studies show promise, further research is essential to evaluate the safety profile of this compound. Toxicological assessments are critical to determine any adverse effects associated with its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide
2-Chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide
2-Chloro-N-(4-aminophenyl)benzene-1-sulfonamide
Uniqueness
2-Chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide stands out due to its pyrrolidinyl moiety, which is not commonly found in similar compounds. This structural feature allows for unique chemical reactivity and potential biological activity.
Biological Activity
2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, drawing from a variety of research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C20H23ClN2O4S
- Molecular Weight : 378.9 g/mol
- Functional Groups : Chlorine, sulfonamide, and pyrrolidine moieties
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, sulfonamides have been effective against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory prostaglandins . The specific activity of this compound in this regard remains to be fully elucidated but is expected to align with the known properties of similar compounds.
Anticancer Potential
Emerging studies have explored the anticancer potential of pyrrolidine-based compounds. The presence of the pyrrolidine ring has been linked to cytotoxic activity against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting the proliferation of human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 11.5 to 26.9 μg/mL against Geotrichum candidum, outperforming traditional antibiotics such as amphotericin B .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of sulfonamides demonstrated that these compounds effectively inhibited COX enzymes in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this mechanism .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-5-1-2-6-17(16)25(23,24)20-15-9-7-14(8-10-15)13-18(22)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBELMGOXDFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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